molecular formula C20H20O4 B589392 Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone CAS No. 1391052-69-9

Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone

Cat. No.: B589392
CAS No.: 1391052-69-9
M. Wt: 324.376
InChI Key: PTBKCIBTSCQQPG-UHFFFAOYSA-N
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Description

Des(diethylaminoethyl)-didesiodo-1’-methoxy Amiodarone is a derivative of amiodarone, a well-known antiarrhythmic medication used to treat various types of cardiac arrhythmias. This compound is structurally modified to enhance its pharmacological properties and reduce adverse effects associated with the parent compound, amiodarone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Des(diethylaminoethyl)-didesiodo-1’-methoxy Amiodarone typically involves multiple steps starting from salicylaldehyde. The process includes reactions with 2-halogenated hydrocarbyl hexanoate, p-methoxybenzoyl chloride, and iodine . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve the use of deep eutectic solvents (DES) due to their environmental friendliness and efficiency in extraction and synthesis processes . These solvents help in reducing the environmental impact and cost of production.

Chemical Reactions Analysis

Types of Reactions: Des(diethylaminoethyl)-didesiodo-1’-methoxy Amiodarone undergoes various chemical reactions, including:

Common Reagents and Conditions: Reagents such as iodine, p-methoxybenzoyl chloride, and specific catalysts are commonly used in these reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, Des(diethylaminoethyl)-didesiodo-1’-methoxy Amiodarone .

Scientific Research Applications

Des(diethylaminoethyl)-didesiodo-1’-methoxy Amiodarone has several applications in scientific research:

Mechanism of Action

Des(diethylaminoethyl)-didesiodo-1’-methoxy Amiodarone exerts its effects primarily by blocking potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential. This increases the duration of the action potential and the effective refractory period for cardiac cells, thereby stabilizing the heart rhythm . The compound also affects sodium and calcium channels, contributing to its antiarrhythmic properties .

Biological Activity

Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone is a derivative of amiodarone, a well-known antiarrhythmic agent. This compound has garnered attention due to its unique biological activities and potential therapeutic applications. This article explores its biological activity, including pharmacological effects, case studies, and relevant research findings.

  • Molecular Formula : C20_{20}H20_{20}O4_4
  • Molecular Weight : 324.37 g/mol

This compound exhibits several mechanisms that contribute to its biological activity:

  • Ion Channel Modulation : It primarily acts by blocking sodium and calcium channels, which helps in stabilizing cardiac membranes and reducing arrhythmias.
  • Beta-Adrenergic Blockade : This compound also exhibits beta-blocking properties, which can reduce heart rate and myocardial oxygen demand.
  • Antioxidant Effects : Similar to amiodarone, it may possess antioxidant properties that help mitigate oxidative stress in cardiac tissues.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Effect Description
AntiarrhythmicEffective in managing both supraventricular and ventricular arrhythmias .
CardioprotectiveReduces myocardial ischemia and improves cardiac function .
Pulmonary ToxicityPotential side effects include pulmonary toxicity, though incidence is low .

Case Study 1: Pulmonary Toxicity

A notable case involved a patient who developed pulmonary toxicity after prolonged use of amiodarone. The patient presented with progressive dyspnea and chest pain. Diagnostic imaging revealed infiltrates consistent with amiodarone-induced pulmonary toxicity (APT). Following the discontinuation of amiodarone, the patient's symptoms improved significantly within days .

Case Study 2: Efficacy in Arrhythmias

In another study, patients with a history of drug-mediated torsade de pointes were treated with this compound. The results indicated a significant reduction in arrhythmic episodes without recurrence of torsade de pointes over a follow-up period of 16 months .

Research Findings

Recent studies have highlighted the following key findings regarding this compound:

  • Safety Profile : While the compound is effective for arrhythmia management, it carries risks similar to those associated with traditional amiodarone, including potential pulmonary and thyroid toxicities .
  • Comparative Efficacy : In comparative studies, this compound demonstrated comparable efficacy to standard treatments for atrial fibrillation and ventricular tachycardia .
  • Long-term Outcomes : Long-term administration showed sustained antiarrhythmic effects without significant adverse events in most patients studied .

Properties

IUPAC Name

(4-hydroxyphenyl)-[2-(1-methoxybutyl)-1-benzofuran-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-3-6-17(23-2)20-18(15-7-4-5-8-16(15)24-20)19(22)13-9-11-14(21)12-10-13/h4-5,7-12,17,21H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBKCIBTSCQQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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